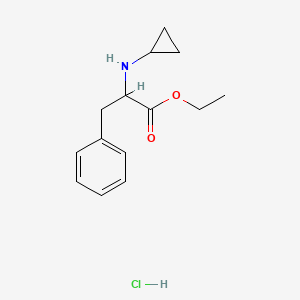

![molecular formula C15H20BrNO4 B2419022 Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- CAS No. 765263-36-3](/img/no-structure.png)

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Industrial Scale-Up

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy. A scalable process for its preparation has been developed, demonstrating cost reduction and high yield. This research illustrates the importance of the compound in the development of therapeutic agents (Zhang et al., 2022).

Structural Analysis and Halogen Bonding

The study of 4-bromo-3,5-di(methoxy)benzoic acid reveals insights into the structural aspects of bromobenzoic acids. It demonstrates the existence of type II Br … Br interactions, contributing to our understanding of halogen bonding in molecular structures (Raffo et al., 2016).

Biological Activity and Synthesis of Complexes

Research on the synthesis of complexes with bromobenzoic acids, such as 5-Bromo Thiazolyl Azo Di-Methyl Amino Benzoic Acid, highlights their potential biological activities. These studies contribute to our understanding of how these compounds can be used in medical and biochemical applications (Jaber et al., 2021).

X-Ray Crystallography and Stereochemistry

X-ray crystallography of derivatives of benzenebutanoic acid, like 3-amino-2-hydroxy-4-phenylbutanoic acid, aids in understanding stereochemistry and molecular structure. This is crucial for drug development and understanding molecular interactions (Nakamura et al., 1976).

Synthesis of Derivatives and Applications

The synthesis of various derivatives of bromobenzoic acids is key to creating new compounds with potential therapeutic applications. These derivatives can be utilized in diverse fields ranging from material science to pharmaceuticals (Engel et al., 1993).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Butanoic acid", "2-bromo-1-phenylethanone", "1,1-dimethylethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and iron catalyst to obtain bromobenzene.", "Step 2: Friedel-Crafts acylation of bromobenzene with butanoic acid using aluminum chloride catalyst to obtain benzenebutanoic acid.", "Step 3: Conversion of 2-bromo-1-phenylethanone to the corresponding carboxylic acid using sodium hydroxide and hydrochloric acid.", "Step 4: Protection of the amine group of 1,1-dimethylethylamine using ethyl chloroformate to obtain N-tert-butoxycarbonyl-1,1-dimethylethylamine.", "Step 5: Coupling of N-tert-butoxycarbonyl-1,1-dimethylethylamine with the carboxylic acid obtained in step 3 using diethyl ether and hydrochloric acid to obtain the desired intermediate.", "Step 6: Deprotection of the tert-butoxycarbonyl group using hydrochloric acid to obtain the final product, Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-." ] } | |

CAS No. |

765263-36-3 |

Molecular Formula |

C15H20BrNO4 |

Molecular Weight |

358.232 |

IUPAC Name |

(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |

InChI Key |

PDQXNJGKJDCLCU-PIJUOVFKSA-N |

SMILES |

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)

![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)

![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)

![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)

![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)